molecular formula C16H11F3N2O2 B2420484 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 338773-62-9

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2420484
CAS No.: 338773-62-9
M. Wt: 320.271
InChI Key: AURRUUAVZIMCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is a chemical compound known for its unique structural properties and potential applications in various fields. It features a quinoxaline core substituted with a methoxyphenoxy group and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.

Scientific Research Applications

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline
  • 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline stands out due to its unique quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-15-14(16(17,18)19)20-12-4-2-3-5-13(12)21-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURRUUAVZIMCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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